4-Chloro-1,2-dimethoxybenzene
Description
Nomenclature and Chemical Identification in Scholarly Contexts
In academic literature, precise identification of chemical compounds is paramount. 4-Chloro-1,2-dimethoxybenzene is known by several names and identifiers, ensuring clarity and avoiding ambiguity in research communication.
IUPAC Naming Conventions: this compound
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is this compound. nih.gov This name accurately describes the molecular structure, indicating a benzene (B151609) ring substituted with a chlorine atom at the fourth position and two methoxy (B1213986) groups at the first and second positions.
Synonyms and Common Denominations in Literature
Beyond its formal IUPAC name, this compound is also referred to by several synonyms in scientific publications and chemical databases. The most common of these is 4-Chloroveratrole. nih.govnist.gov Another frequently used synonym is Benzene, 4-chloro-1,2-dimethoxy-. nih.gov
CAS Registry Number: 16766-27-1
The Chemical Abstracts Service (CAS) has assigned the registry number 16766-27-1 to this compound. nih.govnist.govsigmaaldrich.cn This unique numerical identifier is widely used in the scientific community to provide a consistent and reliable way of identifying the substance across different databases and publications.
Molecular Formula and Monoisotopic Mass: C8H9ClO2 and 172.02911 Da
The molecular formula of this compound is C8H9ClO2. nih.gov This indicates that each molecule is composed of eight carbon atoms, nine hydrogen atoms, one chlorine atom, and two oxygen atoms. The monoisotopic mass of the compound is 172.02911 Daltons. nih.govuni.lu
Chemical Identification Data for this compound
| Identifier | Value |
| IUPAC Name | This compound nih.gov |
| Synonyms | 4-Chloroveratrole nih.govnist.gov, Benzene, 4-chloro-1,2-dimethoxy- nih.gov |
| CAS Registry Number | 16766-27-1 nih.govnist.govsigmaaldrich.cn |
| Molecular Formula | C8H9ClO2 nih.gov |
| Monoisotopic Mass | 172.02911 Da nih.govuni.lu |
Historical Context and Evolution of Research on Chlorinated Dimethoxybenzenes
The study of chlorinated organic compounds, long considered to be of purely anthropogenic origin, has evolved to recognize their natural occurrence and importance in ecosystems. researchgate.net Chlorinated dimethoxybenzenes, including derivatives like this compound, are part of this broader class of compounds. Research has shown that these substances can be naturally produced by various organisms, particularly wood-rotting fungi found in temperate and boreal forest soils. researchgate.netresearchgate.net
Historically, the focus was often on the environmental impact of industrially produced chlorinated compounds. However, studies have increasingly highlighted the biosynthesis of chlorinated anisoles and dimethoxybenzenes by fungi. researchgate.netzhongkefu.com.cn For instance, drosophilin A methyl ether (1,2,4,5-tetrachloro-3,6-dimethoxybenzene) is a known fungal metabolite. zhongkefu.com.cn This natural production has significant implications for understanding the chlorine cycle in terrestrial ecosystems. researchgate.net
The synthesis of chlorinated dimethoxybenzenes in a laboratory setting has also been a subject of investigation. For example, the direct chlorination of hydroquinone (B1673460) dimethyl ether to produce chloro-1,4-dimethoxybenzene has been explored, though this method often results in the formation of di-substituted byproducts. google.com The development of more selective and efficient synthetic methods remains an area of interest for chemists.
Significance of this compound in Chemical and Biological Sciences
This compound and its isomers serve as important building blocks in organic synthesis and have been investigated for their biological activities.
In the realm of chemical synthesis, 1,2-dimethoxybenzene (B1683551) and its derivatives are utilized to create a variety of more complex molecules. chemicalbook.com For example, they can undergo acylation reactions to produce intermediates for pharmaceuticals and insecticides. chemicalbook.com The specific substitution pattern of this compound makes it a valuable precursor for targeted chemical transformations.
In the biological sciences, chlorinated dimethoxybenzenes have been identified as having roles in enzymatic processes. For instance, 2-chloro-1,4-dimethoxybenzene (B1200979) has been shown to act as a catalytic cofactor for the enzyme lignin (B12514952) peroxidase, which is involved in the degradation of lignin by white rot fungi. asm.orgnih.gov This highlights the potential for these compounds to participate in important biological pathways. Furthermore, the broader class of styrene (B11656) derivatives, which can be synthesized from compounds like 4-chloro-2-methoxybenzaldehyde (B1590457) (a related structure), are of interest in pharmaceutical research for their potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The transformation of chlorinated phenolic compounds by various microorganisms, including those of the genus Rhodococcus, has also been a subject of study. researchwithrutgers.com
Scope and Objectives of Current Academic Inquiry
This compound, also known as 4-chloroveratrole, is a halogenated aromatic ether that serves as a crucial building block in organic synthesis. nih.govbldpharm.comchemscene.com Current academic and industrial research primarily focuses on its application as a precursor or intermediate in the synthesis of more complex molecules with specific, functional properties. The objectives of these research endeavors are diverse, ranging from the development of new pharmaceutical agents to the creation of materials with novel electronic properties.
The primary scope of inquiry involves leveraging the chemical reactivity of the chloro and dimethoxy functional groups on the benzene ring. nih.gova2bchem.com Researchers aim to understand and optimize synthetic pathways that utilize this compound to construct target molecules efficiently and with high yields. This often involves exploring various catalytic systems and reaction conditions to achieve desired chemical transformations.
A significant area of investigation is in medicinal chemistry, where this compound is a starting material for synthesizing compounds with potential therapeutic value. For example, it is a precursor in the synthesis of hypotensive drugs. biosynth.com The objective is to design and create novel molecular architectures that can interact with biological targets to treat diseases.
Furthermore, research extends to materials science. For instance, a related compound, 2-chloro-1,4-dimethoxybenzene, has been studied as an electrolyte additive to improve the overcharge performance of lithium-ion batteries. consensus.app While not the exact same molecule, this research highlights a broader objective within the field: the use of substituted dimethoxybenzene derivatives to enhance the properties of functional materials. The structural characteristics of halogenated dimethoxybenzenes make them suitable precursors for creating derivatives like polychlorinated biphenyls (PCBs) through reactions such as the Suzuki coupling. iucr.org
In the field of environmental science and biochemistry, a related isomer, 2-chloro-1,4-dimethoxybenzene, has been identified as a natural metabolite in white rot fungi and has been studied for its role as a cofactor in the enzymatic degradation of lignin by lignin peroxidase. nih.gov This line of inquiry aims to understand the natural biogeochemical cycles of chlorinated aromatic compounds and their potential applications in bioremediation.
The chloromethylation of 1,2-dimethoxybenzene, a process that can lead to compounds structurally related to this compound, is another area of active research. prepchem.commdma.ch The objective here is to control the reaction to produce specific isomers for further synthetic applications, such as the synthesis of 3,4-dimethoxy-benzyl cyanide, another valuable chemical intermediate. prepchem.com
The following table summarizes the key research objectives and the corresponding synthetic goals involving this compound and its closely related isomers.
Interactive Data Table: Research Objectives and Synthetic Applications
| Research Area | Objective | Synthetic Goal |
| Medicinal Chemistry | Development of new hypotensive drugs. biosynth.com | Serve as a precursor for complex pharmaceutical molecules. biosynth.com |
| Materials Science | Improve performance of lithium-ion batteries. consensus.app | Act as an electrolyte additive (as a related isomer). consensus.app |
| Organic Synthesis | Creation of complex organic molecules. iucr.org | Precursor for polychlorinated biphenyl (B1667301) (PCB) derivatives via Suzuki coupling. iucr.org |
| Biochemistry/Bioremediation | Understand enzymatic degradation of lignin. nih.gov | Study as a cofactor for lignin peroxidase (as a related isomer). nih.gov |
| Chemical Synthesis | Production of chemical intermediates. prepchem.com | Precursor for the synthesis of 3,4-dimethoxy-benzyl cyanide. prepchem.com |
Finally, a significant portion of academic inquiry is dedicated to the fundamental understanding of the reactivity and properties of this compound itself. This includes detailed characterization using various analytical techniques and the development of new synthetic methods that utilize this compound. nih.govechemi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJCXGJKJZARAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168342 | |
| Record name | 4-Chloroveratrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16766-27-1 | |
| Record name | 4-Chloroveratrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016766271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloroveratrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-1,2-dimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of 4-Chloro-1,2-dimethoxybenzene
The synthesis of this compound, also known as 4-chloroveratrole, is primarily achieved through the selective chlorination of its parent compound, 1,2-dimethoxybenzene (B1683551) (veratrole). The presence of two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring activates it towards electrophilic substitution, making direct chlorination a feasible and common strategy.
Chlorination of Electron-Rich Benzenoid Compounds
The introduction of a chlorine atom onto the veratrole ring is a classic example of electrophilic aromatic substitution. The methoxy groups are ortho-, para-directing, and strongly activating, which influences the position of the incoming electrophile.
Direct chlorination of veratrole is a primary method for synthesizing this compound. ontosight.ai This process involves reacting veratrole with a suitable chlorinating agent, often in the presence of a catalyst or in a specific solvent system, to facilitate the substitution of a hydrogen atom with a chlorine atom on the aromatic ring. prepchem.com One documented method involves the dropwise addition of sulfuryl chloride to veratrole at a low temperature (0°C), followed by distillation under reduced pressure to yield the final product. prepchem.com The electron-rich nature of the veratrole ring means that the reaction can often proceed under relatively mild conditions.
A variety of chlorinating agents can be employed for the synthesis of this compound, each with its own reaction conditions and efficacy.
N-Chlorosuccinimide (NCS): NCS is a versatile and relatively mild chlorinating agent for activated aromatic rings. thieme-connect.comcommonorganicchemistry.com It is considered a more convenient and environmentally benign option compared to agents like molecular chlorine. thieme-connect.com The chlorination of veratrole using NCS is a key step in a patented method for preparing veratrone, where it is used as the initial step to produce an intermediate which is likely 4-chloroveratrole. google.com The reaction can be catalyzed by acids or thiourea (B124793) to enhance the electrophilicity of the chlorine atom. commonorganicchemistry.comresearchgate.net
Chlorine Gas (Cl₂): Elemental chlorine is a powerful chlorinating agent used in the synthesis of various chloro-aromatic compounds. ontosight.ai Its reaction with 1,4-dimethoxybenzene (B90301), a related compound, is catalyzed by titanium tetrachloride to produce chloro-1,4-dimethoxybenzene. google.comgoogle.com A similar approach can be applied to veratrole. However, the high reactivity of chlorine gas can sometimes lead to the formation of polychlorinated byproducts, such as 4,5-dichloroveratrole, especially with prolonged reaction times or an excess of chlorine. scispace.com
Hypochlorous Acid (HOCl): Hypochlorous acid is another reactive species used for chlorination, particularly in aqueous solutions. nih.gov It acts as an electrophile, attacking the activated aromatic ring of compounds like phenols and their ethers. nih.govnih.gov The reaction of HOCl with phenolic compounds typically yields ortho- and para-chlorinated products. nih.gov While direct studies on veratrole are less common, the principles of its reaction with other activated aromatic ethers suggest its utility. The reactivity of HOCl is pH-dependent, and it is part of an equilibrium in aqueous chlorine solutions. nih.gov
Table 1: Comparison of Chlorinating Agents for Aromatic Compounds
| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| N-Chlorosuccinimide (NCS) | Acetonitrile (B52724) or other organic solvents, room temperature or heated, often with an acid or thiourea catalyst. | Mild conditions, easier to handle, often good yields, environmentally friendlier. | May require a catalyst for less reactive substrates. | thieme-connect.comcommonorganicchemistry.comgoogle.comresearchgate.net |
| Chlorine Gas (Cl₂) | Liquid phase, often with a Lewis acid catalyst (e.g., TiCl₄, FeCl₃). | Highly reactive, cost-effective for large-scale production. | Toxic and hazardous to handle, can lead to over-chlorination and byproducts. | ontosight.aigoogle.comscispace.com |
| Hypochlorous Acid (HOCl) | Aqueous solution, pH-dependent. | Useful in aqueous media. | Can lead to ring cleavage and oxidation byproducts, especially with phenols. | nih.govnih.govacs.org |
The directing effects of the two methoxy groups in veratrole are crucial in determining the outcome of the chlorination reaction. The methoxy group is an ortho-, para-director. In 1,2-dimethoxybenzene, the positions ortho and para to one methoxy group are also ortho or meta to the second. The primary site of electrophilic attack is the C4 position, which is para to the C1-methoxy group and ortho to the C2-methoxy group. This position is sterically accessible and electronically activated by both groups, leading to the preferential formation of this compound. prepchem.com However, other isomers, such as the 3-chloro derivative, can be formed as minor products. The choice of chlorinating agent and reaction conditions can influence the ratio of isomers. acs.org For instance, studies on the chlorination of veratrole have shown that under certain conditions with excess chlorine, the reaction can proceed to form 4,5-dichloroveratrole. scispace.com
Synthesis from Precursors (e.g., 4-chloro-2-fluoro-1-methoxybenzene, 4-chloro-1-fluoro-2-methoxybenzene)
An alternative synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) on fluorinated precursors. Halogenated fluoroarenes can serve as starting materials for the synthesis of various methoxyarenes. nih.gov Specifically, compounds like 4-chloro-2-fluoro-1-methoxybenzene or 4-chloro-1-fluoro-2-methoxybenzene (B1591572) could potentially be converted to the target molecule. nih.gov This methodology involves reacting the fluoroarene derivative with a methoxide (B1231860) source, such as sodium methoxide, in a suitable solvent like dimethylformamide (DMF). nih.gov The highly electronegative fluorine atom acts as a good leaving group in SNAr reactions, especially when activated by other substituents on the ring. This method provides a pathway to structurally diverse dimethoxyarenes that might be challenging to obtain through direct electrophilic substitution. nih.gov
Mechanistic Studies of Chlorination Pathways
The mechanism of chlorination for electron-rich aromatic compounds like veratrole generally follows the established pathway for electrophilic aromatic substitution. The process is initiated by the attack of an electrophilic chlorine species (Cl⁺ or a polarized complex) on the π-electron system of the benzene ring.
Generation of the Electrophile: The nature of the active chlorinating species depends on the reagent used. With chlorine gas and a Lewis acid catalyst, a highly electrophilic complex is formed. With NCS, an acid catalyst can protonate the nitrogen atom, making the chlorine more electrophilic. niscpr.res.in In the case of hypochlorous acid, the reaction can be acid-catalyzed, potentially involving H₂OCl⁺ as a highly reactive intermediate. nih.govacs.org
Formation of the Sigma Complex: The electrophile attacks the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The stability of this intermediate is enhanced by the electron-donating methoxy groups.
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the chlorine, restoring the aromaticity of the ring and yielding the final product, this compound.
Kinetic studies on the chlorination of related aromatic compounds like anisole (B1667542) with NCS have shown that the mechanism can vary depending on the substrate's reactivity. niscpr.res.in For highly reactive substrates, the formation of molecular chlorine in situ can be a key step. niscpr.res.in Mechanistic investigations using quantum mechanical calculations have also been employed to understand the elementary reaction mechanisms of chlorine radicals in processes like UV-chlorine oxidation, which can involve H-abstraction and Cl-adduct formation, though these radical pathways are distinct from the more common electrophilic substitution route. nih.gov
Derivatization and Structural Modification of this compound
The presence of the chloro and dimethoxy substituents on the benzene ring governs the regioselectivity of further reactions. The two methoxy groups are activating and ortho-, para-directing, while the chlorine atom is a deactivating but also ortho-, para-directing group. In electrophilic aromatic substitution reactions, the most activating substituent typically directs the incoming electrophile. masterorganicchemistry.com
Alkylation: Friedel-Crafts alkylation reactions introduce an alkyl group onto the aromatic ring. This type of electrophilic aromatic substitution is catalyzed by a strong Lewis acid. umkc.edu The electron-donating methoxy groups in this compound facilitate this reaction. umkc.eduyoutube.com For instance, the reaction of 1,4-dimethoxybenzene with tert-butyl alcohol in the presence of an acid catalyst leads to the formation of 1,4-di-tert-butyl-2,5-dimethoxybenzene. youtube.comrsc.org
Arylation: N-arylation reactions can be employed to form new carbon-nitrogen bonds. For example, microwave-assisted N-arylation of 4-chloroquinazolines with various anilines provides a rapid and efficient route to 4-anilinoquinazoline (B1210976) derivatives. nih.gov While this example doesn't directly involve this compound, the principles of creating aryl linkages are relevant.
Condensation Reactions: This compound can participate in condensation reactions to form larger molecules. For example, the condensation of 4-chlorobenzaldehyde (B46862) with malononitrile (B47326) and ethyl acetoacetate (B1235776) can be optimized to produce pyran derivatives in high yields. researchgate.net Another example is the synthesis of 1,2-diamino-4,5-dimethoxybenzene through a condensation reaction. sfu.ca
Table 1: Examples of Derivatization Reactions
| Reaction Type | Reactants | Catalyst/Conditions | Product |
|---|---|---|---|
| Alkylation (Friedel-Crafts) | 1,4-Dimethoxybenzene, tert-Butyl alcohol | Sulfuric Acid | 1,4-di-tert-butyl-2,5-dimethoxybenzene |
| Arylation (N-Arylation) | 4-Chloroquinazolines, Anilines | Microwave, THF/H₂O | 4-Anilinoquinazolines |
| Condensation | 4-Chlorobenzaldehyde, Malononitrile, Ethyl acetoacetate | [bmim]OH, 50-60°C | 5-ethoxycarbonyl-2-amino-4-(4-chlorophenyl)-3-cyano-6-methyl-4H-pyran |
The chlorine atom on the benzene ring can be replaced through nucleophilic aromatic substitution reactions, although this is generally less facile than on aliphatic carbons. Such reactions often require specific catalysts or forcing conditions. For instance, the synthesis of various mono- and dimethoxyarene derivatives from fluoroarenes proceeds via nucleophilic aromatic substitution with sodium methoxide. nih.gov The reaction between aryl halides and resorcinol (B1680541) to form aryloxy phenols also occurs through a nucleophilic aromatic substitution mechanism. mdpi.com
Elimination reactions involving aromatic compounds like this compound are not common as they would lead to the formation of a highly reactive aryne intermediate. stackexchange.com However, the generation of arynes from arenes can be achieved through net dehydrogenation using aryl "onium" species as in situ or isolated intermediates. rsc.org
The direct chlorination of 1,4-dimethoxybenzene (hydroquinone dimethyl ether) is a method for producing chloro-1,4-dimethoxybenzene. google.comgoogle.com This process, however, can lead to the formation of di- and poly-chlorinated byproducts. google.comgoogle.com A method utilizing titanium tetrachloride as a catalyst during chlorination with elemental chlorine has been shown to produce a crude mixture with a low content of more highly chlorinated derivatives, simplifying purification. google.comgoogle.com
Table 2: Product Composition of Catalyzed Chlorination of Hydroquinone (B1673460) Dimethyl Ether
| Compound | Percentage in Crude Mixture (GC, standard %) |
|---|---|
| Hydroquinone dimethyl ether | 66.5% |
| Chloro-1,4-dimethoxybenzene | 25.3% |
| Hydroxyanisole | 0.05% |
| Chlorohydroxyanisole | 1.26% |
| 2,5-Dichlorhydrochinondimethylether | 3% |
Data from a specific catalyzed chlorination reaction. google.comgoogle.com
This compound serves as a building block for creating functionalized derivatives with potential applications in various research fields. For example, it can be used in the synthesis of intermediates for pharmaceuticals and agrochemicals. ontosight.ai The unique substitution pattern makes it a valuable starting material in the multi-step synthesis of complex target molecules. ontosight.aiacs.org For instance, derivatives of 1,2-dimethoxybenzene have been used in the synthesis of polysubstituted carbazoles and other benzoarenes. rsc.org
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles aims to develop more environmentally benign synthetic routes. This includes the use of reusable catalysts and solvent-free conditions. For example, the synthesis of triarylmethanes, which can involve derivatives of dimethoxybenzene, has been achieved using silica (B1680970) sulfuric acid as a reusable catalyst under solvent-free conditions. academie-sciences.fr While a specific green synthesis for this compound is not detailed in the provided context, the principles of using less hazardous reagents and developing catalytic rather than stoichiometric processes are central to improving the environmental footprint of its production.
Spectroscopic Characterization and Computational Chemistry
Advanced Spectroscopic Analysis
Spectroscopic methods are indispensable for the detailed characterization of 4-Chloro-1,2-dimethoxybenzene, offering insights into its molecular structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for elucidating the fine details of molecular structure, including the conformational behavior and electronic distribution within the this compound molecule.
Proton NMR (¹H NMR) studies have been instrumental in understanding the conformational flexibility of the methoxy (B1213986) groups in dimethoxybenzene derivatives. researchgate.netrsc.org In 1,2-dimethoxybenzene (B1683551), the precursor to the chlorinated compound, ¹H NMR spectral analysis in a nematic solvent revealed that a single, fixed conformation is unlikely. rsc.org Instead, the molecule exists as a distribution among several minimum energy structures. rsc.org
For 1,2-dimethoxybenzene, the coupling constants between the methyl and ring protons, as well as between the ¹³C nucleus in the methoxy group and the para ring proton, indicate significant conformational mobility of the methoxy groups. researchgate.net The molecule is thought to prefer a planar conformation in solution, but the methoxy groups undergo considerable out-of-plane twisting. researchgate.net The presence of a chlorine atom in the para position to one of the methoxy groups in this compound is expected to influence this conformational preference due to steric and electronic effects, although specific studies on the chlorinated derivative's conformational mobility are less common in the literature.
Table 1: Representative ¹H NMR Chemical Shifts for Related Compounds
| Compound | Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| 1,2-Dimethoxybenzene | Aromatic H | 6.8 - 7.0 | Multiplet |
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, which is influenced by the methoxy groups and the chlorine substituent. In related dimethoxybenzene compounds, ¹³C NMR has been used to confirm structural assignments of reaction products. The presence of symmetry in a molecule can lead to fewer signals than the actual number of carbon atoms. masterorganicchemistry.com For this compound, which lacks a high degree of symmetry, one would expect to see distinct signals for each of the eight carbon atoms.
The coupling constants between carbon atoms, particularly long-range couplings (ⁿJ(¹³C,¹³C)), can provide further insight into the molecule's conformation. researchgate.net For instance, in anisole (B1667542) derivatives, the five-bond coupling constant, ⁵J(¹³C,¹³C), is proportional to sin²θ, where θ is the twist angle of the methoxy group out of the aromatic plane. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
|---|---|
| C-Cl | 120 - 130 |
| C-O | 145 - 155 |
| Aromatic C-H | 110 - 125 |
Note: These are estimated ranges based on typical values for substituted benzenes and may not represent the exact experimental values.
Oxygen-17 NMR (¹⁷O NMR) spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can offer direct insight into the electronic environment of the oxygen atoms in the methoxy groups of this compound. The chemical shifts in ¹⁷O NMR are highly sensitive to the nature of the chemical bonding and the electronic structure around the oxygen atom. SpectraBase provides access to the ¹⁷O NMR spectrum for this compound, which can be used for detailed electronic structure analysis. nih.gov
Mass Spectrometry (MS) Analysis
Mass spectrometry is a critical analytical technique for confirming the molecular weight and elemental composition of this compound, as well as for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique routinely used for the identification and purity assessment of volatile compounds like this compound. nih.govrsc.orgmdpi.com In a typical GC-MS analysis, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, which serves as a molecular fingerprint.
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern that can be used to confirm its structure. nih.gov The presence of a chlorine atom is readily identified by the isotopic pattern of the molecular ion and chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio. The Kovats retention index, a measure of where a compound elutes in the gas chromatograph relative to n-alkanes, is also a useful parameter for identification. nih.gov For this compound, Kovats retention indices have been reported on both standard non-polar and standard polar columns. nih.gov This technique is also invaluable for detecting and identifying any impurities present in a sample. sigmaaldrich.compitt.edu
Table 3: GC-MS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₉ClO₂ | uni.lu |
| Molecular Weight | 172.61 g/mol | sigmaaldrich.cn |
| Kovats Retention Index (Standard non-polar) | 1300 - 1318 | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify functional groups in a molecule based on their characteristic absorption of infrared radiation. For aromatic compounds like this compound, specific vibrational modes can be assigned to different parts of the molecule.
Characteristic IR absorption bands for aromatic compounds include:
C–H stretching: 3100-3000 cm⁻¹ lumenlearning.comlibretexts.org
Aromatic overtones (weak): 2000-1665 cm⁻¹ lumenlearning.comlibretexts.org
C–C in-ring stretching: 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ lumenlearning.comlibretexts.org
C–H out-of-plane ("oop") bending: 900-675 cm⁻¹ lumenlearning.comlibretexts.org
For the methoxy groups, C-H stretching vibrations are typically observed around 2900-3000 cm⁻¹. smolecule.com The presence of a halogen is indicated by C-X stretching vibrations. Specifically, a C-Cl stretch is expected in the range of 850-550 cm⁻¹. lumenlearning.comlibretexts.org In a related compound, 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene, carbon-chlorine stretching vibrations are observed in the 840 to 860 cm⁻¹ range. smolecule.com
Computational Chemistry and Molecular Modeling
Computational chemistry provides theoretical insights into the electronic structure and properties of molecules, complementing experimental data.
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic properties of molecules, including energy levels and electrostatic potentials. nih.govresearchgate.net DFT calculations, particularly using functionals like B3LYP, have been shown to provide reliable results for dimethoxybenzene derivatives. nih.govresearchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). researchgate.netmultidisciplinaryjournals.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net
For dimethoxybenzene derivatives, DFT calculations have been used to determine these energy levels and gaps, which are crucial for understanding their thermodynamic stability. nih.govresearchgate.net Studies on similar compounds show that the energy gaps can range from approximately 3.9 to 4.7 eV. researchgate.netdntb.gov.ua
Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.net These maps are valuable for predicting how a molecule will interact with other molecules. nih.govresearchgate.net In MEPs, red areas typically represent regions of high electron density (negative potential), while blue areas indicate regions of low electron density (positive potential).
For dimethoxybenzene derivatives, MEP analysis has revealed that these compounds can exhibit both nucleophilic and electrophilic characteristics, influencing their behavior as hydrogen bond donors or acceptors. nih.govresearchgate.net
Prediction of Oxidation Potentials and Reorganization Energies
Computational chemistry provides powerful tools for predicting the electrochemical properties of molecules like this compound. The oxidation potential (E°ox), which measures the tendency of a compound to lose an electron, and the reorganization energy (λ), the energy required for structural rearrangement upon oxidation, are key parameters that determine the stability and reactivity of its radical cation. acs.org
First-principles simulations, often employing Density Functional Theory (DFT) at levels such as B3LYP/6-31G(2df,p), are used to compute these properties. acs.org The oxidation potential is influenced by the surrounding medium, with computations often performed considering various dielectric environments, from low-dielectric solvents like diethyl ether to high-dielectric ones like water or dimethyl sulfoxide (B87167) (DMSO). acs.org For instance, studies on related 1,4-dimethoxybenzene (B90301) (DMB) derivatives show that oxidation potentials are typically lower in high-dielectric media due to the increased stabilization of the resulting charged species. acs.org The introduction of electron-withdrawing groups, such as chlorine, is known to increase the ionization potential, making the one-electron removal from the molecule more difficult and thus increasing the oxidation potential. nih.gov
Reorganization energy is a critical factor in the stability of the oxidized species. A lower reorganization energy implies that the molecule requires less energy to change its geometry from the neutral to the oxidized state, which is often associated with greater stability. acs.org For dimethoxybenzene derivatives, the total reorganization energy (λtotal) is the sum of the energy for oxidation (λox) and reduction (λred). acs.org Compounds with fewer substituents, like the parent 1,4-dimethoxybenzene, tend to have lower reorganization energies compared to more heavily substituted analogues. acs.org
While specific experimental values for this compound are not extensively documented in the cited literature, computational models provide reliable estimates based on data from related compounds. For example, the experimental oxidation potential for the parent 1,2-dimethoxybenzene in water is 1.33 V. acs.org
Table 1: Computed Oxidation Potentials and Reorganization Energies for Representative Dimethoxybenzene (DMB) Derivatives This table presents data for related 1,4-dimethoxybenzene derivatives to illustrate the typical range of values and the influence of substituents, as specific computational data for this compound was not available in the search results.
| Compound | Oxidation Potential (V, vs Li/Li+) in Diethyl Ether | Oxidation Reorganization Energy (λox, eV) | Total Reorganization Energy (λtotal, eV) |
|---|---|---|---|
| 1,4-dimethoxybenzene (DMB) | 4.1 | 0.24 | 0.47 |
| 2,5-dichloro-1,4-dimethoxybenzene | 4.3 | 0.28 | 0.56 |
| 2,3,5-trichloro-1,4-dimethoxybenzene | 4.5 | 0.31 | 0.62 |
Conformational Analysis and Molecular Dynamics Simulations
The spatial arrangement of the methoxy groups in this compound dictates its physical properties and reactivity. Conformational analysis, studied through both computational methods and experimental techniques like gas-phase electron diffraction (GED), reveals the most stable arrangements of the molecule. researchgate.net For the parent compound, 1,2-dimethoxybenzene (veratrole), quantum chemical calculations predict three stable conformers: an anti-anti form with C₂ᵥ symmetry, an anti-gauche form with C₁ symmetry, and a gauche-gauche form with C₂ symmetry. researchgate.net The GED data for veratrole suggests a mixture of these conformers is present in the gas phase. researchgate.net
Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of molecules in a simulated physiological or solution environment. nih.gov Using force fields like AMBER, MD simulations can track the physical movements of atoms over time, providing insights into the stability of different conformers and the transitions between them. nih.govnih.gov Key analyses from MD trajectories include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's structure over time, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of specific parts of the molecule. nih.gov
While specific MD simulation studies exclusively on this compound are not detailed in the provided search results, the methodologies are well-established for related compounds. For instance, MD simulations have been employed to understand the binding mechanisms of inhibitors to proteins and to calculate properties like hydration free energies for dimethoxybenzene compounds. nih.gov These computational tools are essential for predicting how the molecule will behave in different environments and how its conformation influences its interactions. nih.gov
Stability of Radical Cations and Degradation Mechanisms
The stability of the radical cation (ArH⁺•), formed upon one-electron oxidation, is paramount to the compound's role in various chemical processes. The radical cation of 1,4-dimethoxybenzene has been shown by electron spin resonance spectroscopy to be relatively stable. nih.gov However, the fate of these radical cations is a critical aspect of their chemistry, with several degradation pathways possible.
Computational studies on dimethoxybenzene derivatives have identified four primary reaction pathways for the radical cations: deprotonation, demethylation, hydrolysis, and dimerization. acs.org The thermodynamic feasibility (ΔG) of these reactions can be calculated to predict the most likely degradation routes. acs.org For many aromatic radical cations, these reactions represent common degradation mechanisms that limit their persistence in solution. acs.org
In the context of chlorinated aromatics, reductive dechlorination is a significant degradation mechanism, particularly under anaerobic conditions. scispace.com This process, which can be facilitated by zero-valent metals, involves the transfer of two electrons and can proceed via hydrogenolysis (replacement of a chlorine atom with a hydrogen atom) or reductive elimination. scispace.com Additionally, the microbial decomposition of chlorinated aromatic compounds is a known environmental degradation pathway. epa.gov For instance, chlorinated veratroles can be formed from the bacterial methylation of chlorinated guaiacols found in pulp mill effluents and are subject to further microbial degradation. asm.orgoieau.fr
Table 2: Potential Degradation Reactions of Dimethoxybenzene Radical Cations
| Reaction Type | Description | Relevance |
|---|---|---|
| Deprotonation | Loss of a proton (H⁺) from the aromatic ring or a substituent. | A common pathway for radical cations in the presence of a base. acs.org |
| Demethylation | Loss of a methyl group (CH₃⁺). | A key fragmentation pathway for methoxylated aromatic radical cations. acs.org |
| Hydrolysis | Reaction with water, potentially leading to the formation of hydroxylated products. | Relevant in aqueous environments. acs.org |
| Dimerization | Two radical cations react to form a dimeric species. | Can occur at higher concentrations of the radical cation. acs.org |
| Reductive Dechlorination | Removal of the chlorine atom, with replacement by hydrogen. | A primary degradation route for chlorinated pollutants. scispace.com |
Quantum Chemical Studies of Reaction Mechanisms
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for elucidating the mechanisms of chemical reactions involving this compound. These studies provide a detailed picture of reaction pathways, transition states, and the factors controlling reactivity and selectivity. scirp.org
A prime example is the study of electrophilic aromatic substitution (SEAr) reactions, which are common for electron-rich aromatic ethers like veratrole. scirp.org Computational studies of the SEAr reaction of 1,2-dimethoxybenzene have been performed to understand the regioselectivity (i.e., why substitution occurs at a specific position). scirp.org By calculating global and local reactivity descriptors, researchers can predict that the C4 position (para to a methoxy group) is the most favored site for electrophilic attack. scirp.org
These mechanistic studies involve mapping the entire reaction pathway, including the calculation of Gibbs free activation energies (ΔG‡) for each step. scirp.org For a two-step SEAr reaction, this involves locating the transition state for the formation of the intermediate σ-complex and the transition state for the subsequent deprotonation to form the final product. scirp.org Such calculations have demonstrated that solvent polarity plays a crucial role; nonpolar solvents can facilitate the reaction, while polar solvents can stabilize the intermediate, increasing the energy barrier for the second step and slowing the reaction. scirp.org DFT is also used to study reaction kinetics and mechanisms for other important reactions, such as the Friedel-Crafts acylation of veratrole, helping to understand catalyst deactivation and optimize reaction conditions. researchgate.net
Table of Compounds Mentioned
| Compound Name | Synonym(s) | Molecular Formula |
|---|---|---|
| This compound | 4-Chloroveratrole | C₈H₉ClO₂ |
| 1,2-Dimethoxybenzene | Veratrole | C₈H₁₀O₂ |
| 1,4-Dimethoxybenzene | - | C₈H₁₀O₂ |
| 2,5-dichloro-1,4-dimethoxybenzene | - | C₈H₈Cl₂O₂ |
| 2,3,5-trichloro-1,4-dimethoxybenzene | - | C₈H₇Cl₃O₂ |
| Diethyl ether | - | C₄H₁₀O |
| Dimethyl sulfoxide | DMSO | C₂H₆OS |
Applications in Medicinal and Bio Organic Chemistry Research
Role as an Intermediate in Pharmaceutical Synthesis
The structural framework of 4-chloro-1,2-dimethoxybenzene is a component of various complex heterocyclic systems that are of interest in medicinal chemistry. Its utility stems from its capacity to undergo further functionalization, enabling the construction of elaborate molecular architectures.
Building Block for Complex Molecules and Biologically Active Compounds
As a substituted aromatic compound, this compound is a precursor for a range of more complex structures. The presence of the chlorine atom provides a site for cross-coupling reactions, while the dimethoxy groups influence the reactivity and orientation of subsequent substitutions on the aromatic ring. This controlled reactivity is crucial for the multi-step synthesis of intricate molecules, including those designed to interact with biological targets. The development of new synthetic methods, such as those involving enzyme catalysis or multicomponent reactions, continues to expand the potential applications for building blocks like this compound in creating novel bioactive compounds. nih.govnih.gov
Synthesis of Specific Drug Precursors or Analogs
While this compound is a useful building block, its application in the synthesis of certain specific drug precursors is not always extensively documented in publicly available literature.
Intermediates for Isoboride and Tetrahydropalmatine Synthesis
Tetrahydropalmatine (THP) is an isoquinoline (B145761) alkaloid with a range of pharmacological effects, including analgesic and sedative properties. wikipedia.orgnih.gov Synthetic routes to THP often start from other alkaloids or commercially available materials like 3,4-dimethoxytoluene (B46254) or veratraldehyde. semanticscholar.orgresearchgate.net Based on a review of available synthetic strategies, the direct use of this compound as a starting material for the synthesis of Tetrahydropalmatine is not a commonly reported pathway.
Synthesis of 7-chloro-1,2-benzisoxazoloxyacetic acids and Derivatives
Information specifically detailing the synthesis of 7-chloro-1,2-benzisoxazoloxyacetic acids and their derivatives directly from this compound was not found in the reviewed search results.
Precursor for Lamellarins and Related Compounds with Biological Interest
Lamellarins are a class of marine alkaloids possessing a pyrrole (B145914) core and exhibiting a wide range of potent biological activities, including cytotoxicity against tumor cells and inhibition of HIV-1 integrase. nih.govclockss.org The synthesis of these complex pentacyclic structures is a significant area of research in organic chemistry. mdpi.com Numerous synthetic strategies have been developed, often involving the construction of the central pyrrole ring through methods like Suzuki-Miyaura cross-coupling, Diels-Alder reactions, or biomimetic oxidative dimerization. nih.govresearchgate.net The starting materials for these syntheses are typically highly functionalized pyrroles, isoquinolines, or various arylboronic acids and aryl halides. mdpi.comnih.gov A review of several synthetic routes for different lamellarin alkaloids did not indicate that this compound is a direct or common precursor. nih.govresearchgate.net
Biological Activity Studies
Direct and comprehensive studies focusing on the specific biological activities of this compound itself are not extensively detailed in the available research literature. Most of its relevance in a biological context is derived from its role as an intermediate in the synthesis of larger, more complex molecules that are then evaluated for their pharmacological effects. While many chlorinated aromatic compounds and various bioactive molecules containing the dimethoxybenzene moiety have been synthesized and studied, specific bioactivity data for the this compound compound remains limited.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₈H₉ClO₂ |
| Molecular Weight | 172.61 g/mol |
| CAS Number | 16766-27-1 |
| Synonyms | 4-Chloroveratrole, 1,2-Dimethoxy-4-chlorobenzene |
Mentioned Compounds
Exploration of Potential Bioactivities in Analogs and Derivatives
The basic structure of chlorinated dimethoxybenzene is a recurring motif in various compounds synthesized for biological evaluation. By modifying functional groups and adding different chemical moieties, researchers have developed a wide array of analogs and derivatives with diverse bioactivities.
The development of novel insecticides is a significant area of chemical research, and structures analogous to this compound are featured in several classes of active compounds.
Novel diamide (B1670390) compounds that incorporate a polyfluoro-substituted phenyl group have been designed and synthesized, showing notable insecticidal, fungicidal, and acaricidal activities. semanticscholar.org For these derivatives, the presence and position of substituents like methoxy (B1213986) groups were found to influence their insecticidal efficacy. semanticscholar.org Another class of insecticides, anthranilic diamides containing indane and its analogs, have demonstrated good activity against pests like Mythimna separata. mdpi.com Structure-activity relationship (SAR) analysis of these compounds revealed that the insecticidal activity was dependent on various substituents on the phenyl ring. mdpi.com
Furthermore, a series of 4-(propargyloxy) benzenesulfonamide (B165840) derivatives have been synthesized and evaluated for their insecticidal properties. The electronegativity of substituents on the benzene (B151609) ring was found to be positively correlated with their activity. semanticscholar.org Halogenated pyrazole (B372694) groups have also been introduced into natural product scaffolds like matrine, significantly enhancing the insecticidal activity against several agricultural pests, including Plutella xylostella and Spodoptera frugiperda. mdpi.com The introduction of a 4-Cl-pyrazole group, in particular, resulted in high efficacy. mdpi.com
| Derivative Class | Target Pest(s) | Key Findings |
| Diamide Compounds with Polyfluoro-substituted Phenyl Groups | Aphis craccivora, Tetranychus cinnabarinus, Plutella xylostella | Methoxy-substituted groups increased insecticidal activity. semanticscholar.org |
| Anthranilic Diamides with Indane | Mythimna separata | Compound 8q showed 80% activity at 0.8 mg/L, slightly better than chlorantraniliprole. mdpi.com |
| 4-(Propargyloxy) Benzenesulfonamides | Mythimna separata | Electronegative substituents on the benzene ring increased activity; compound B2.5 had an LC50 of 0.235 mg/ml. semanticscholar.org |
| Halopyrazole Matrine Derivatives | Plutella xylostella, Mythimna separata, Spodoptera frugiperda | Introduction of a 4-Cl-pyrazole group significantly improved insecticidal and fungicidal activity over the parent compound matrine. mdpi.com |
Derivatives and analogs featuring the chloro- and dimethoxy-phenyl structure have been synthesized and tested for their ability to inhibit the growth of pathogenic microbes.
A series of 4-chloro-3-nitrophenylthiourea derivatives demonstrated significant antibacterial activity, particularly against Gram-positive strains. nih.gov Compounds with 3,4-dichlorophenyl and 3-chloro-4-methylphenyl substituents were especially effective against both standard and hospital strains of staphylococci, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 64 μg/mL. nih.govnih.gov These compounds were also found to inhibit the formation of bacterial biofilms. nih.gov
Flavonoid derivatives containing chlorine and bromine atoms have also been investigated for their antimicrobial properties. mdpi.comresearchgate.net Studies have shown that the presence and position of halogen atoms on the flavonoid skeleton can enhance antibacterial activity. mdpi.com For instance, 6-chloro-8-nitroflavone exhibited potent inhibitory effects against pathogenic bacteria. mdpi.comresearchgate.net Similarly, newly synthesized fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives have shown effective growth inhibition of Gram-positive bacteria, such as S. aureus. mdpi.com
| Derivative Class | Target Microbe(s) | Potency (MIC) |
| 4-Chloro-3-nitrophenylthiourea derivatives | Staphylococcus strains (standard and clinical) | 2–64 μg/mL nih.gov |
| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | S. aureus | 32 µg/mL mdpi.com |
| 6-Chloro-8-nitroflavone | Pathogenic Bacteria | Potent inhibitory activity observed. mdpi.comresearchgate.net |
The structural framework of this compound is related to several classes of compounds investigated for their potential as anticancer agents.
One such class is 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues. nih.gov A derivative in this series, compound 6h , which features a 3,4,5-trimethoxyphenyl group, demonstrated significant anticancer activity against a panel of human cancer cell lines, including CNS cancer (SNB-19), non-small cell lung cancer (NCI-H460), and melanoma (SNB-75). nih.gov
Chlorochalcones, which are derivatives of 2′-hydroxychalcone containing a chlorine atom, have also been studied for their selective anticancer activity. nih.gov These compounds have shown high antiproliferative activity against human breast cancer cells (MCF-7 and MDA-MB-231). The biological activity was found to be dependent on the position and number of chlorine atoms on the chalcone (B49325) structure. nih.gov
Additionally, novel benzoxazole (B165842) and naphthoxazole analogs have been evaluated for their anticancer potency. mdpi.com An analog containing a chlorine atom exhibited activity in the range of 2.18–2.89 µM (IC50) against a panel of human cancer cell lines, an efficacy similar to the established chemotherapy drug cisplatin. mdpi.com
| Derivative Class | Cancer Cell Line(s) | Key Findings |
| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogs | SNB-19 (CNS), NCI-H460 (Lung), SNB-75 (Melanoma) | Compound 6h showed significant Percent Growth Inhibition (PGI) of 65.12, 55.61, and 54.68, respectively. nih.gov |
| Chlorochalcones | MCF-7, MDA-MB-231 (Breast) | High antiproliferative activity observed; mechanism involves inducing apoptosis and mitochondrial dysfunction. nih.gov |
| Naphthoxazole Analog with Chlorine | Various human cancer cell lines | IC50 values in the range of 2.18–2.89 µM, comparable to cisplatin. mdpi.com |
The search for novel, safe, and effective immunosuppressive compounds is critical for treating autoimmune diseases and preventing organ transplant rejection. researchgate.netnih.gov While direct studies on the immunosuppressive properties of this compound derivatives are not prominent in the available literature, research into other chlorinated organic molecules provides context. For example, certain highly chlorinated biphenyls and diphenyl ethers have been shown to suppress T-cell dependent and independent antigen responses in mice. nih.govhoustonmethodist.org The mechanism for some of these effects may be independent of the aryl hydrocarbon (Ah) receptor pathway. nih.govhoustonmethodist.org
Mechanisms of Biological Interaction and Target Identification
Understanding how derivatives of this compound and its analogs exert their biological effects involves identifying their molecular targets and interaction mechanisms.
In the context of antimicrobial activity , certain 4-chloro-3-nitrophenylthiourea derivatives have been found to target bacterial type II topoisomerases. nih.gov These enzymes are crucial for DNA replication, making them an effective target for antibacterial agents.
For anticancer properties , various mechanisms have been identified for analogous compounds. The 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues are designed as tubulin inhibitors. nih.gov By binding to tubulin, they disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and cell death. nih.gov Chlorochalcones induce cancer cell death by modulating levels of reactive oxygen species (ROS) and causing mitochondrial dysfunction. nih.gov Some benzoxazole and naphthoxazole analogs may exert their anticancer effects through cholinesterase inhibition. mdpi.com
The identification of specific drug targets is a critical step in drug discovery. nih.gov For novel compounds, this process often involves a combination of computational and experimental approaches, such as molecular docking to predict binding interactions with proteins like tubulin or DNA gyrase. nih.gov
Enzymatic Oxidation Processes (e.g., Lignin (B12514952) Peroxidase)
This compound and related methoxybenzenes are substrates for certain oxidative enzymes, most notably lignin peroxidase (LiP). LiP is a heme-containing enzyme produced by white-rot fungi that plays a key role in the degradation of lignin. ncsu.edumdpi.comnih.gov
The catalytic action of LiP involves the hydrogen peroxide-dependent, one-electron oxidation of non-phenolic aromatic substrates. nih.gov This process generates highly reactive aryl cation radicals. usda.gov These radicals can then undergo a variety of non-enzymatic reactions, including C-C bond cleavage, demethoxylation, and polymerization. nih.gov The ability of an enzyme to oxidize a specific methoxybenzene is related to the substrate's redox potential. nih.gov LiP has a high redox potential, allowing it to oxidize compounds that are resistant to other peroxidases. ncsu.edu
In some enzymatic reactions involving LiP, a mediator compound is required. Veratryl alcohol, a natural metabolite of white-rot fungi, often serves this role, stimulating the oxidation of other substrates. usda.gov However, studies have shown that chlorinated dimethoxybenzenes, such as 2-chloro-1,4-dimethoxybenzene (B1200979), can also act as a cofactor in the LiP-catalyzed oxidation of other molecules, indicating a potential role for these compounds in enzymatic degradation pathways. nih.gov Fungal chloroperoxidases have also been shown to chlorinate and cleave lignin model compounds, demonstrating another pathway by which chlorinated aromatics can be involved in biological degradation processes. nih.gov
Medicinal Chemistry Design and Optimization
In medicinal chemistry, simple aromatic structures like this compound often serve as starting points or fragments for the development of complex therapeutic molecules. The process involves systematic modification and analysis to achieve desired biological activity and pharmacokinetic properties.
Structure-Activity Relationship (SAR) analysis is a foundational concept in drug discovery that explores how the chemical structure of a compound influences its biological activity. oncodesign-services.comspirochem.com For derivatives of this compound, SAR studies would involve synthesizing a series of analogues with systematic modifications to understand the role of each functional group. oncodesign-services.com
Key structural features that would be investigated include:
Position of the Chlorine Atom: Moving the chloro substituent to other positions on the ring would alter the electronic distribution and steric profile of the molecule, potentially affecting its ability to bind to a biological target.
Number of Methoxy Groups: The two methoxy groups are critical for the molecule's properties. SAR studies would explore whether removing one group or altering their position enhances or diminishes activity. nih.gov
Addition of Other Substituents: New functional groups could be added to the ring to probe for additional interactions with a target, such as hydrogen bonding or hydrophobic interactions, thereby improving potency or selectivity. nih.gov
By correlating these structural changes with measured biological activity, chemists can build a model that guides the design of more effective compounds. nih.govnih.gov
Modern drug discovery increasingly utilizes artificial intelligence and machine learning (ML) to accelerate the design of novel compounds. schrodinger.comyoutube.comfrontiersin.org De novo drug design employs generative AI models, often based on architectures like Recurrent Neural Networks (RNNs) or Transformers, to create new molecular structures from scratch. frontiersin.orgnih.gov
In this context, a structure like this compound can be used in several ways:
As a Molecular Scaffold: Generative models can be trained to "decorate" a given core scaffold by adding various side chains, creating a library of novel derivatives. arxiv.org The model learns the rules of chemical bonding and syntax to propose valid and diverse structures built upon the this compound core.
As a Fragment: Fragment-based drug design can be enhanced with ML. nih.gov The this compound fragment could be identified by an algorithm as a key piece for binding to a target. The ML model could then suggest ways to link it with other fragments or grow it into a larger, more potent molecule. nih.gov
To study the pharmacokinetics (absorption, distribution, metabolism, and excretion) of a drug candidate based on the this compound scaffold, a reliable and sensitive analytical method is required to quantify the compound in biological fluids like blood plasma. shimadzu.com High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. shimadzu.comnih.govnih.gov
A typical method involves several key steps. First, the compound must be extracted from the plasma, usually by protein precipitation with an organic solvent like acetonitrile (B52724) or through liquid-liquid extraction. nih.govnih.gov The cleaned-up sample is then injected into the HPLC system. Separation is most often achieved using a reversed-phase C18 column, which separates compounds based on their hydrophobicity. nih.gov A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used to elute the compound from the column. nih.gov Detection is typically performed with a UV detector, as the aromatic ring of this compound absorbs ultraviolet light.
| Parameter | Description |
|---|---|
| Instrumentation | High-Performance Liquid Chromatography system with UV Detector |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Flow Rate | ~1.0 mL/min |
| Detection | UV spectrophotometry at a specific wavelength (e.g., ~280 nm) |
| Sample Preparation | Protein precipitation with acetonitrile followed by centrifugation |
| Injection Volume | 10-20 µL |
This validated HPLC method would allow researchers to accurately measure the concentration of the compound over time in preclinical studies, providing essential data on its half-life, bioavailability, and metabolic fate. japsonline.com
Industrial and Materials Science Applications
Utilization as a Chemical Intermediate in Specialty Chemical Production
4-Chloro-1,2-dimethoxybenzene is a valuable building block in synthetic chemistry for the production of more complex organic molecules. solubilityofthings.com It is identified as a precursor for synthesizing acridone (B373769) and dimethoxyacridone. biosynth.com Acridone and its derivatives form the structural core of a wide range of biologically active compounds and are of significant interest in medicinal chemistry and materials science. The synthesis of the acridone skeleton can be achieved through methods like the Ullmann condensation, which involves the reaction of an aniline (B41778) derivative with an o-halobenzoic acid, followed by acid-catalyzed cyclization to form the fused heterocyclic system. The specific substitution pattern of this compound makes it a suitable starting material for multi-step syntheses of specialized acridone derivatives.
The utility of the substituted dimethoxybenzene framework is also evident in pharmaceutical synthesis. For instance, a closely related structure, 4-(2-Chloroethyl)-1,2-dimethoxybenzene, is utilized as a key intermediate in the synthesis of the hypotensive drug Ivabradine. biosynth.com This highlights the role of the chloro-dimethoxybenzene moiety as a foundational element for constructing complex, high-value pharmaceutical compounds. Furthermore, the compound is classified within product families such as "Protein Degrader Building Blocks," indicating its application in the development of sophisticated chemical tools for biomedical research. calpaclab.com
Applications in Energy Storage Technologies
The field of energy storage has identified dimethoxybenzene derivatives as a promising class of organic molecules for enhancing battery technologies. Their electrochemical properties are tunable through molecular engineering, allowing for their application in both lithium-ion batteries and non-aqueous redox flow batteries.
In lithium-ion batteries, derivatives of dimethoxybenzene function as "redox shuttle" additives for overcharge protection. rsc.orgresearchgate.netscispace.com Overcharging a lithium-ion cell beyond its safe voltage limit can lead to electrolyte decomposition, excessive heat generation, and potentially catastrophic thermal runaway. acs.org Redox shuttle additives are molecules designed to be electrochemically oxidized at a potential slightly above the cathode's normal operating voltage. acs.org When an overcharge condition occurs, the additive is oxidized at the cathode, diffuses to the anode, and is then reduced back to its original state. This process creates an internal "shuttle" that dissipates the excess charging current as heat, preventing the cell voltage from rising to dangerous levels. acs.org
Dimethoxybenzene-based molecules, such as 2,5-di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene (DBBB), have been successfully developed for this purpose. rsc.orgresearchgate.netscispace.com The redox potential of these molecules can be precisely tuned by modifying the substituent groups on the benzene (B151609) ring. acs.org The inclusion of a chlorine atom, as in this compound, alters the electronic properties of the aromatic ring, thereby influencing its oxidation potential and suitability for use in various lithium-ion battery chemistries.
Non-aqueous redox flow batteries (NRFBs) are an emerging technology for large-scale energy storage, offering the potential for higher energy densities than their aqueous counterparts due to wider electrochemical voltage windows. researchgate.netrsc.org The performance of NRFBs is critically dependent on the properties of the redox-active materials used in the catholyte and anolyte. Dimethoxybenzene (DMB) derivatives are considered leading candidates for catholyte materials because they exhibit high oxidation potentials and good electrochemical reversibility. researchgate.net
Researchers are actively exploring a range of substituted DMB molecules to optimize their performance. rsc.orgresearchgate.netscispace.com Key goals of this molecular engineering are to enhance solubility in organic electrolytes and improve the chemical stability of the molecule in its oxidized (radical cation) state. researchgate.netacs.org Higher solubility allows for a greater concentration of the active material, which directly translates to a higher energy density for the battery system. researchgate.net First-principles simulations and computational studies are used to predict the stability of DMB derivatives, identifying potential degradation pathways such as deprotonation and demethylation, which can lead to capacity loss over time. acs.org While specific performance data for this compound is not extensively detailed, related DMB derivatives have shown promising results, as highlighted in the table below.
| Compound | Abbreviation | Key Feature | Gravimetric Capacity (mAh g⁻¹) | Research Finding |
|---|---|---|---|---|
| 2,5-di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene | DBBB | Parent compound, successful overcharge protection additive. rsc.orgresearchgate.netscispace.com | N/A | Serves as a basis for designing new catholyte materials. rsc.orgresearchgate.netscispace.com |
| 2,3-dimethyl-1,4-dimethoxybenzene | 23DDB | Reduced substituent bulk compared to DBBB. rsc.org | 161 | Shows promise for NRFB applications with favorable electrochemical characteristics. rsc.org |
| 2,5-dimethyl-1,4-dimethoxybenzene | 25DDB | Isomer of 23DDB with different methyl group positions. rsc.org | 161 | Demonstrates high gravimetric capacity and favorable properties for NRFBs. rsc.org |
The use of this compound and related compounds in energy storage directly addresses critical challenges in battery safety and performance.
Safety: In lithium-ion batteries, the primary safety enhancement is the prevention of overcharging. By acting as a redox shuttle, these additives provide an intrinsic mechanism to avert the dangerous consequences of charging a battery beyond its specified voltage limit, thereby reducing the risk of fire or explosion. acs.org
Performance: In NRFBs, the performance is dictated by the energy density and cycle life of the system. The molecular engineering of DMB catholytes aims to maximize these parameters. researchgate.net
Cycle Life: The long-term stability of the redox-active molecule is crucial for a long cycle life. Computational and experimental studies focus on understanding and mitigating degradation mechanisms of DMB radical cations to minimize capacity fade over hundreds or thousands of charge-discharge cycles. acs.org
Role in the Synthesis of Agrochemicals
The structural framework of this compound is also a useful starting point for the synthesis of active ingredients in agrochemicals. solubilityofthings.com
Derivatives of 1,2-dimethoxybenzene (B1683551) (veratrole) are employed as building blocks in the organic synthesis of various agrochemicals. wikipedia.org A major class of agricultural fungicides is based on the 1,2,4-triazole (B32235) heterocycle. nih.govchemijournal.comchemijournal.com The synthesis of these complex molecules often involves the N-alkylation of a triazole salt with a compound containing a suitable leaving group, such as a halide. nih.gov
The chlorine atom in this compound serves as a reactive site for nucleophilic substitution reactions, making it a suitable intermediate for attachment to a triazole ring or other heterocyclic systems common in fungicides. nih.gov Triazole fungicides function by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. chemijournal.com The development of new fungicides often involves creating novel derivatives to combat resistance and improve efficacy. mdpi.com The use of intermediates like this compound allows for the systematic modification of the non-triazole portion of the fungicide molecule, enabling the exploration of new chemical structures with potentially enhanced fungicidal activity.
Application as an Organic Pigments Intermediate
This compound is utilized as an intermediate in the synthesis of certain organic pigments, particularly within the class of azo dyes. Azo dyes and pigments are characterized by the presence of one or more azo groups (–N=N–), which act as a chromophore and are responsible for the color of the compound. These colorants are widely used in textiles, printing inks, plastics, and paints due to their brilliant colors and good fastness properties.
The synthesis of azo pigments typically involves a two-step process: diazotization and coupling. In this process, a primary aromatic amine is converted into a diazonium salt, which then reacts with a coupling component, an electron-rich aromatic compound such as a phenol (B47542) or an aniline, to form the azo pigment.
While specific proprietary syntheses are not always publicly detailed, the role of this compound can be inferred from its chemical structure and the established chemistry of azo colorant synthesis. It can be chemically modified to serve as either the diazo component or the coupling component. For instance, reduction of a nitro derivative of this compound would yield an aniline, 4-Chloro-3,4-dimethoxyaniline. This aniline derivative can then undergo diazotization to form a diazonium salt. This reactive intermediate is then coupled with various aromatic compounds to produce a range of pigments with different colors and properties. The presence of the chloro and dimethoxy groups on the final pigment structure influences its shade, lightfastness, and solubility.
The general synthetic route for azo dyes is a well-established industrial process. unb.canih.gov For example, chloroanilines are common precursors (bases) in the production of disperse azo dyes. ijirset.com A structurally similar compound, 5-Chloro-2,4-dimethoxyaniline, is a known intermediate in dye and pigment production, highlighting the utility of substituted dimethoxybenzene structures in this industry. epa.gov
| Reactant Type | Potential Role of this compound Derivative | Resulting Intermediate | Final Product Class |
| Diazo Component | Precursor to a primary aromatic amine | 4-Chloro-3,4-dimethoxyaniline | Azo Pigment |
| Coupling Component | Direct use or as a precursor to a nucleophilic aromatic | This compound or its derivatives | Azo Pigment |
Material Science Research on Dimethoxybenzene Derivatives
The dimethoxybenzene core, the foundational structure of this compound, is a key component in the design and synthesis of advanced materials, particularly polymers and liquid crystals. The methoxy (B1213986) groups are electron-donating, which can influence the electronic and optical properties of the resulting materials, while the benzene ring provides rigidity and thermal stability.
Polymers Derived from Dimethoxybenzene:
Dimethoxybenzene derivatives are important monomers for the synthesis of high-performance polymers. One notable class of such polymers is poly(p-phenylene vinylene) (PPV) and its derivatives. wikipedia.orgrsc.org These are conducting polymers known for their electroluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs). wikipedia.org
Researchers have synthesized various PPV derivatives incorporating dimethoxybenzene units to tune their properties. For example, poly(2,5-dimethoxy-1,4-phenylene vinylene) (PDMoPV) is a well-studied derivative that exhibits bright yellow fluorescence and can be processed from a soluble precursor polymer. nie.edu.sg The inclusion of the two methoxy groups on the phenylene ring enhances the polymer's solubility and modifies its electronic band gap, which in turn affects the color of the emitted light. nie.edu.sg The synthesis of these polymers often proceeds via precursor routes, such as the Gilch or Wessling polymerization, which allow for the creation of high molecular weight, processable polymers. nie.edu.sgnih.gov
Another area of research involves the direct oxidative polymerization of dimethoxybenzene. For instance, the electrolysis of 1,2-dimethoxybenzene (veratrole) in ionic liquids can produce polyveratrole, a polymer distinguished by a deep blue color. academie-sciences.fr These polymers derived from dimethoxybenzenes are investigated for their potential in various electronic and optoelectronic devices.
| Polymer Class | Dimethoxybenzene Derivative | Key Properties | Potential Applications |
| Poly(p-phenylene vinylene) (PPV) | 2,5-dimethoxy-1,4-phenylene vinylene | Electroluminescent, fluorescent | Organic Light-Emitting Diodes (OLEDs) |
| Polyveratrole | 1,2-dimethoxybenzene | Colored, potentially conductive | Electronic materials |
| Poly(tolylene) | 1,2- and 1,4-dimethoxybenzene (B90301) | Thermally stable | High-performance plastics |
Liquid Crystals Based on Dimethoxybenzene Derivatives:
The rigid, rod-like structure of many aromatic compounds makes them ideal building blocks for liquid crystals. Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. wikipedia.org Thermotropic liquid crystals, which exhibit phase transitions upon temperature changes, are crucial components in display technologies. wikipedia.org
The synthesis of liquid crystals often involves combining different aromatic rings through linking groups (like esters or azo groups) and attaching flexible side chains. isca.me The polarity and geometry imparted by the dimethoxybenzene unit can affect the intermolecular interactions that lead to the formation of liquid crystalline phases. Research in this area focuses on designing molecules with specific properties, such as a broad temperature range for the liquid crystal phase or specific electro-optical responses for use in advanced display and sensor applications. rsc.orgyoutube.com
Environmental Research and Sustainability
Occurrence and Detection in Natural Environments
Production by Fungi
While direct evidence for the production of 4-Chloro-1,2-dimethoxybenzene by Geniculosporium and Anthracophyllum discolor is not extensively documented in readily available scientific literature, the biosynthesis of chlorinated aromatic compounds by various fungi, particularly white-rot basidiomycetes, is well-established. These fungi are known for their ability to produce a diverse array of secondary metabolites, including halogenated compounds.
For instance, research has demonstrated the de novo synthesis of other chlorinated dimethoxybenzenes, such as 2-chloro-1,4-dimethoxybenzene (B1200979) and tetrachloro-1,4-dimethoxybenzene, by several white-rot fungi. nih.gov These fungi possess the enzymatic machinery necessary to incorporate chlorine into aromatic precursors, suggesting that the natural formation of this compound by related fungal species is plausible. The production of such compounds is often associated with the lignin-degrading activities of these organisms.
Atmospheric Presence and Transport
Specific data on the atmospheric concentration and long-range transport of this compound are limited. However, the potential for atmospheric presence can be inferred from its physicochemical properties. Its volatility, while not high, may permit its entry into the atmosphere from terrestrial or aquatic environments, particularly from sources where it is produced naturally by microorganisms. Once in the atmosphere, its persistence and transport would be governed by factors such as its reactivity with atmospheric oxidants (e.g., hydroxyl radicals) and its partitioning between the gas and aerosol phases. Studies on other semi-volatile organic compounds have shown that atmospheric transport can be a significant pathway for their distribution over wide geographical areas.
Environmental Fate and Transformation Studies
The environmental persistence and ultimate fate of this compound are determined by a combination of physical, chemical, and biological processes.
Hydrolysis in Aquatic Environments
In aquatic systems, the ether linkages in this compound are generally stable to hydrolysis under neutral pH conditions. Aryl ether bonds are known to be resistant to cleavage in the absence of specific enzymatic activity or aggressive chemical conditions (e.g., strong acids or bases). Therefore, abiotic hydrolysis is not considered a primary degradation pathway for this compound in most natural aquatic environments.
Degradation Pathways and Metabolite Formation
The biodegradation of chlorinated aromatic compounds is a key process in their environmental removal. White-rot fungi, known producers of related compounds, also possess powerful extracellular enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which are capable of degrading a wide range of persistent organic pollutants, including chlorinated aromatics. mdpi.com
Studies on the degradation of the related compound 2-chloro-1,4-dimethoxybenzene by the fungus Bjerkandera sp. have shown that the degradation process can yield metabolites such as 2-chloro-1,4-benzoquinone (B1222853) and methanol. nih.gov This suggests a plausible degradation pathway for this compound involving the oxidative cleavage of the methoxy (B1213986) groups.
Furthermore, the metabolism of chlorobenzene (B131634) in various organisms often proceeds through hydroxylation to form chlorocatechols. cdc.gov It is therefore conceivable that a similar pathway could be involved in the microbial degradation of this compound, leading to the formation of chlorinated and hydroxylated intermediates.
| Potential Degradation Pathway | Key Intermediates/Metabolites | Mediating Organisms (Example) |
| Fungal Oxidative Degradation | 4-Chloro-1,2-benzoquinone, Methanol | White-rot fungi (e.g., Bjerkandera sp.) |
| Microbial Hydroxylation | Chlorinated catechols | Bacteria, Fungi |
Bioaccumulation Potential
The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism from the environment and accumulate in its tissues. This is often estimated using the octanol-water partition coefficient (Log P or Log Kow), which measures a chemical's lipophilicity. A higher Log P value generally indicates a greater potential for bioaccumulation.
The calculated Log P for this compound is approximately 2.86. chemeo.com This value suggests a moderate potential for bioaccumulation in aquatic organisms. Generally, compounds with Log P values between 2 and 4 are considered to have some bioaccumulative tendencies, though not to the extent of highly persistent and lipophilic compounds.
| Parameter | Value | Implication for Bioaccumulation |
| Log P (Octanol-Water Partition Coefficient) | ~2.86 | Moderate potential |
| Bioconcentration Factor (BCF) | No data available | Further studies needed for a definitive assessment |
Ecotoxicological Assessment and Risk Analysis
A thorough ecotoxicological assessment is fundamental to understanding the potential environmental risk posed by this compound. This involves evaluating its toxicity to a range of aquatic and terrestrial organisms.
Specific experimental ecotoxicity data, such as median lethal concentrations (LC₅₀) or median effective concentrations (EC₅₀) for standard test organisms like Daphnia magna (water flea) or green algae, are not available in the peer-reviewed literature for this compound. However, hazard information is available from notifications to the ECHA C&L Inventory. nih.gov According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several hazard statements, which provide a qualitative assessment of its potential effects. nih.gov
Table 1: GHS Hazard Classification for this compound
| Hazard Code | Hazard Statement | Hazard Class |
|---|---|---|
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
These classifications indicate that the compound is an irritant upon direct contact. While these hazards primarily relate to human health, they suggest that the compound is biologically active and could elicit toxic responses in environmental organisms. The lipophilic nature of the compound, suggested by its calculated XLogP3 of 2.7, indicates a potential for bioaccumulation in the fatty tissues of organisms. nih.gov
A comprehensive environmental risk analysis requires comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). The PNEC is typically derived from ecotoxicity data by applying assessment factors. Due to the lack of empirical ecotoxicity data for this compound, a quantitative risk assessment cannot be performed at this time. Further research is needed to determine its acute and chronic toxicity to key environmental species to enable a proper risk characterization.
Sustainable Synthesis and Degradation Strategies
The principles of green chemistry aim to reduce the environmental impact of chemical processes, focusing on sustainable synthesis routes and the design of chemicals that degrade into benign products after their use.
Sustainable Synthesis: Traditional synthesis routes for chlorinated aromatic compounds can involve harsh reagents and generate significant waste. Modern approaches are increasingly focused on greener alternatives. For this compound, sustainable synthesis could involve catalytic methods that improve atom economy and reduce energy consumption. While specific "green" syntheses for this compound are not widely documented, general principles can be applied. The use of solid acid catalysts or enzymatic processes could provide more environmentally friendly alternatives to traditional Friedel-Crafts type reactions. Biocatalysis, for instance, is an emerging strategy for the synthesis of complex molecules, offering high selectivity and reducing the need for protecting groups and the use of hazardous solvents. Enzymatic approaches, potentially using engineered enzymes, could be explored for the selective chlorination or methoxylation of precursors to afford this compound.
Degradation Strategies: The environmental persistence of chlorinated aromatic compounds is a significant concern. Developing strategies for their efficient degradation is crucial for remediation.
Biodegradation: Microbial degradation is a key process for the removal of many organic pollutants from the environment. The biodegradation of chlorinated aromatic compounds has been extensively studied. Generally, under aerobic conditions, the degradation is initiated by dioxygenase enzymes that hydroxylate the aromatic ring to form a chlorocatechol. This intermediate then undergoes ring cleavage, followed by further metabolism to intermediates of central metabolic pathways. While the specific microbial pathways for this compound have not been elucidated, it is plausible that it could be degraded via a similar mechanism. The methoxy groups may be cleaved prior to or after the initial oxidative attack on the ring. The presence of a chlorine atom can sometimes hinder microbial degradation, but numerous microorganisms capable of degrading chlorinated aromatics have been isolated and characterized.
Abiotic Degradation: In addition to biodegradation, abiotic processes can contribute to the degradation of this compound. As discussed in section 6.2.4, atmospheric oxidation via OH radicals and direct photodegradation are likely to be important environmental sinks. nih.govcopernicus.org Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals, could also be employed in engineered systems for the treatment of water contaminated with this compound.
Future research should focus on identifying specific microbial strains or consortia capable of degrading this compound and elucidating the metabolic pathways involved. Furthermore, the development of efficient and sustainable synthesis routes will be essential to minimize the environmental footprint of this chemical.
Future Directions and Emerging Research Areas
Advanced Catalysis in 4-Chloro-1,2-dimethoxybenzene Chemistry
The development of highly efficient and selective catalytic systems is paramount for the sustainable synthesis of complex molecules from this compound. While traditional palladium and nickel catalysts have been instrumental, emerging research is focusing on more sophisticated and sustainable catalytic methods.
Recent advancements have centered on overcoming the inherent low reactivity of aryl chlorides like this compound in cross-coupling reactions. thieme-connect.com The key challenge lies in the strength of the carbon-chlorine bond, which requires highly active catalysts to facilitate oxidative addition, often the rate-limiting step in the catalytic cycle. thieme-connect.com To address this, researchers have been developing bulky, electron-rich phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands that enhance the catalytic activity of palladium and nickel complexes. researchgate.netresearchgate.net These advanced catalyst systems can operate under milder reaction conditions, tolerate a wider range of functional groups, and provide higher yields. researchgate.net
Table 1: Comparison of Catalytic Systems for Aryl Chloride Cross-Coupling Reactions
| Catalyst Type | Ligand/Support | Advantages | Challenges |
| Homogeneous Palladium | Bulky, electron-rich phosphines/NHCs | High activity and selectivity, mild reaction conditions. researchgate.net | Difficult to separate from the reaction mixture, potential for metal contamination in products. |
| Heterogeneous Palladium | Supported on carbon, polymers, MOFs | Easy separation and recyclability, improved stability. researchgate.netresearchgate.net | Lower activity compared to homogeneous counterparts, potential for metal leaching. |
| Homogeneous Nickel | Phosphine or NHC ligands | Lower cost compared to palladium, effective for specific transformations. thieme-connect.com | Can be more sensitive to air and moisture, toxicity concerns. |
| Photocatalysis | Photosensitive covalent organic frameworks (COFs) | Utilizes light energy, environmentally friendly, novel reactivity. acs.org | Limited substrate scope, potential for side reactions. |
Integration with Artificial Intelligence and Machine Learning for Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of new compounds and synthetic routes. nih.gov In the context of this compound, these computational tools offer the potential to explore vast chemical spaces and predict the properties and reactivity of its derivatives with unprecedented speed and accuracy.
Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of novel transformations involving this compound. cam.ac.uk This predictive power can guide experimental work, saving time and resources by identifying the most promising reaction conditions and substrates. youtube.com For instance, ML algorithms can predict the regioselectivity of electrophilic aromatic substitution reactions, a crucial aspect of functionalizing the benzene (B151609) ring of this compound. rsc.orgacs.org
Table 2: Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
| Reaction Outcome Prediction | Predicts the products and yields of reactions involving this compound under various conditions. cam.ac.uk | Accelerates the optimization of synthetic procedures and reduces the number of trial-and-error experiments. |
| Property Prediction | Predicts the physicochemical and biological properties of novel this compound derivatives. scienmag.comnih.gov | Enables the virtual screening of large compound libraries to identify candidates with desired characteristics for specific applications. |
| Retrosynthesis Planning | Proposes efficient and novel synthetic routes to complex molecules using this compound as a starting material. chemcopilot.comarxiv.org | Facilitates the discovery of more sustainable and economical synthetic pathways. |
| De Novo Drug Design | Generates novel molecular structures based on this compound with predicted therapeutic activity against specific biological targets. nih.gov | Speeds up the initial stages of drug discovery by focusing on promising lead compounds. |
Nanomaterials and this compound-Based Architectures
The unique electronic and structural properties of this compound make it a potential building block for the synthesis of novel nanomaterials and functional architectures. While direct applications are still emerging, the reactivity of its functional groups offers avenues for incorporation into larger, well-defined structures.
The chloro and dimethoxy substituents on the benzene ring can be strategically modified to create monomers for polymerization or building blocks for self-assembly. For example, through cross-coupling reactions, the chloro group can be replaced with various organic moieties, leading to the formation of conjugated polymers or dendrimers with tailored electronic and optical properties. These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Furthermore, the ability of the methoxy (B1213986) groups to coordinate with metal ions could be exploited in the design of metal-organic frameworks (MOFs) or other coordination polymers. By functionalizing this compound with additional ligating sites, it could be incorporated into porous crystalline structures with potential applications in gas storage, separation, and catalysis. The development of such materials from this readily available precursor represents a promising direction for future research.
Interdisciplinary Research with Other Scientific Domains
The versatility of this compound as a chemical intermediate opens up numerous opportunities for interdisciplinary research, bridging chemistry with materials science, biology, and environmental science.
In materials science , collaborative efforts can focus on designing and synthesizing novel polymers, liquid crystals, and functional dyes derived from this compound. The specific substitution pattern of this compound can be leveraged to fine-tune the properties of these materials for applications in displays, sensors, and energy storage devices.
In the realm of medicinal chemistry and chemical biology , this compound can serve as a scaffold for the synthesis of new bioactive molecules. Its structural similarity to veratrole, a naturally occurring compound with various biological activities, suggests that its derivatives could interact with biological targets. medchemexpress.comnih.gov Interdisciplinary studies involving chemists, biologists, and pharmacologists could lead to the discovery of new therapeutic agents.
From an environmental science perspective, understanding the fate and transformation of chlorinated aromatic compounds like this compound in the environment is crucial. Research in this area could involve collaboration with environmental scientists and microbiologists to study its biodegradation pathways and potential for bioremediation. A related isomer, 2-chloro-1,4-dimethoxybenzene (B1200979), has been identified as a natural metabolite in white rot fungi, suggesting that similar enzymatic degradation pathways may exist for this compound. nih.gov
Addressing Global Challenges through this compound Research
Research focused on this compound has the potential to contribute to solving some of the world's most pressing challenges, including the need for sustainable chemical manufacturing, the development of new medicines, and the creation of advanced materials for a circular economy.
By developing more efficient and greener catalytic methods for the transformation of this compound, chemists can contribute to sustainable synthesis . This includes the use of earth-abundant metal catalysts, renewable solvents, and energy-efficient reaction conditions, thereby reducing the environmental footprint of chemical production.
In the area of human health , the use of this compound as a building block in the synthesis of novel pharmaceuticals could lead to treatments for a range of diseases. The integration of AI and machine learning in this process can significantly accelerate the discovery and development of new drugs.
Finally, the development of new materials from this compound can address challenges related to resource efficiency and circularity . By designing materials that are recyclable or biodegradable, researchers can contribute to a more sustainable materials economy. The versatility of this compound as a starting material provides a platform for creating functional materials with a wide range of properties, tailored to meet the demands of a circular economy.
Q & A
Basic Research Question
- 1H/13C NMR : Identify methoxy (-OCH₃) protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–7.5 ppm). Chlorine’s electronegativity deshields adjacent carbons, aiding structural confirmation.
- IR Spectroscopy : Confirm methoxy (C-O stretch ~1250 cm⁻¹) and C-Cl (550–850 cm⁻¹) groups.
- Mass Spectrometry (MS) : Molecular ion peak (M⁺) and chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl).
Resolving Contradictions : Cross-validate with X-ray crystallography (e.g., single-crystal analysis as in ) or computational simulations (e.g., Quantum Chemistry models in ) .
How do steric and electronic factors influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
Advanced Research Question
- Electronic Effects : The chloro group is meta-directing, while methoxy groups are ortho/para-directing. This creates competing regioselectivity, potentially deactivating the ring and reducing NAS feasibility.
- Steric Hindrance : Adjacent methoxy groups may hinder access to the reactive site.
- Experimental Design :
What computational methods can predict the physicochemical properties of this compound, and how do they compare with experimental data?
Advanced Research Question
- Quantum Chemical Calculations : Density Functional Theory (DFT) can optimize molecular geometry and predict NMR chemical shifts.
- QSPR Models : Relate molecular descriptors (e.g., logP, molar refractivity) to properties like solubility or toxicity.
- Validation : Compare computational results with experimental data (e.g., X-ray structures in or PubChem entries in ). Discrepancies may arise from solvent effects or crystal packing .
What are the critical safety considerations when handling this compound in laboratory settings?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- Waste Disposal : Classify as halogenated organic waste; incinerate via certified facilities.
- Emergency Measures : Immediate decontamination with ethanol for spills; eye exposure requires 15-minute flushing (see for protocols) .
How can researchers design experiments to investigate the environmental degradation pathways of this compound?
Advanced Research Question
- Photodegradation Studies : Expose the compound to UV light in aqueous solutions (pH 4–9) and analyze degradation products via LC-MS.
- Biodegradation Assays : Use soil or microbial cultures (e.g., Pseudomonas spp.) under aerobic/anaerobic conditions. Monitor chloride ion release as a degradation marker.
- Data Analysis : Compare half-lives with EPA guidelines () and use QSAR models to predict ecotoxicity .
What are the common impurities encountered in the synthesis of this compound, and how can they be removed during purification?
Basic Research Question
- Impurities :
- Over-chlorinated derivatives (e.g., 3,4-dichloro-1,2-dimethoxybenzene).
- Isomeric byproducts (e.g., 5-chloro-1,2-dimethoxybenzene).
- Purification Methods :
- Fractional Crystallization : Leverage solubility differences in ethanol/water mixtures.
- Chromatography : Use silica gel with eluents like hexane:ethyl acetate (4:1).
- Analytical Monitoring : TLC or HPLC to track purity () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
